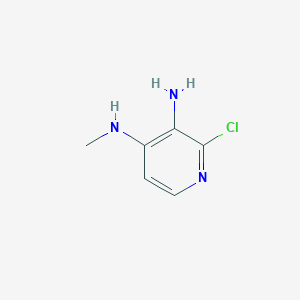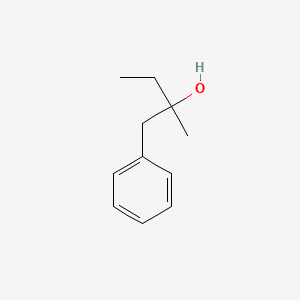
2-甲基-1-苯基丁醇-2
描述
“2-Methyl-1-phenylbutan-2-ol” is a chemical compound with the molecular formula C11H16O . It has a molecular weight of 164.25 .
Synthesis Analysis
The synthesis of “2-Methyl-1-phenylbutan-2-ol” can be achieved through various methods. One approach involves the dehydration of a similar alcohol, "3-methyl-1-phenylbutan-2-ol" . Another method involves the use of genetically modified E. coli to produce “2-Methyl-1-butanol” from glucose .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-phenylbutan-2-ol” consists of a total of 28 bonds. There are 12 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .
Chemical Reactions Analysis
The dehydration of “3-methyl-1-phenylbutan-2-ol”, a similar alcohol, has been studied. The reaction forms a stable benzyl secondary carbocation, which then forms a more substituted alkene . This reaction follows Zaitsev’s rule, which states that the more substituted alkene is preferred .
科学研究应用
Perfumery
- Field : Organic Chemistry and Perfumery .
- Application : “2-Methyl-1-phenylbutan-2-ol” is used in the creation of artificial compounds that confer fresh, green, flowery, crisp, aldehydic muguet notes to soaps, detergents, body care, and cosmetic products as well as prestigious perfumes .
- Method : It was first synthesized by sodium/ethanol reduction (similar to a Bouveault–Blanc reduction) of the corresponding α,β-unsaturated ketone .
- Results : The synthetic compound has been successful in reproducing the characteristic smell of lily-of-the-valley flowers, which is not possible to obtain from the flowers themselves .
Biofuel
- Field : Biofuel Research .
- Application : “2-Methyl-1-phenylbutan-2-ol” has attracted attention as a potential biofuel due to its hydrophobic (gasoline-like) and branched structure .
Dehydration to Alkenes
- Field : Organic Chemistry .
- Application : “2-Methyl-1-phenylbutan-2-ol” can be dehydrated to form alkenes . This is a common reaction in organic chemistry and is used in the synthesis of various organic compounds .
- Method : The dehydration process typically involves heating the alcohol with a strong acid, such as sulfuric or phosphoric acid . The acid acts as a catalyst, promoting the elimination of a water molecule from the alcohol to form an alkene .
- Results : The specific results would depend on the exact conditions and the structure of the alcohol. In general, this reaction is a reliable method for the synthesis of alkenes .
Flavor and Fragrance Agent
- Field : Food Science and Perfumery .
- Application : “2-Methyl-1-phenylbutan-2-ol” has a floral type odor and flavor, and thus can be used as a flavor and fragrance agent .
- Method : It can be added to various products to enhance their smell and taste .
- Results : The specific outcomes would depend on the product to which the compound is added. In general, it can help to create a more pleasant sensory experience .
Dehydration to Form Alkenes
- Field : Organic Chemistry .
- Application : “2-Methyl-1-phenylbutan-2-ol” can be dehydrated to form alkenes . This is a common reaction in organic chemistry and is used in the synthesis of various organic compounds .
- Method : The dehydration process typically involves heating the alcohol with a strong acid, such as sulfuric or phosphoric acid . The acid acts as a catalyst, promoting the elimination of a water molecule from the alcohol to form an alkene .
- Results : The specific results would depend on the exact conditions and the structure of the alcohol. In general, this reaction is a reliable method for the synthesis of alkenes .
Component of Alcoholic Beverages
- Field : Food Science .
- Application : “2-Methyl-1-phenylbutan-2-ol” is a component of many mixtures of commercial amyl alcohols . It also occurs naturally as a grain fermentation byproduct, and therefore trace amounts of “2-Methyl-1-phenylbutan-2-ol” are present in many alcoholic beverages .
- Method : It can be added to various products to enhance their smell and taste .
- Results : The specific outcomes would depend on the product to which the compound is added. In general, it can help to create a more pleasant sensory experience .
安全和危害
属性
IUPAC Name |
2-methyl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZBYXCNXOPJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501032956 | |
| Record name | 2-Methyl-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylbutan-2-ol | |
CAS RN |
772-46-3 | |
| Record name | α-Ethyl-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=772-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, alpha-ethyl-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000772463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 772-46-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404644 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501032956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-phenylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



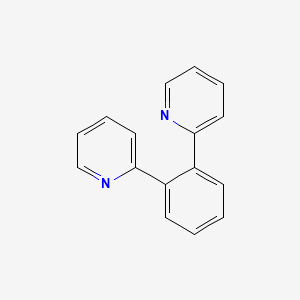
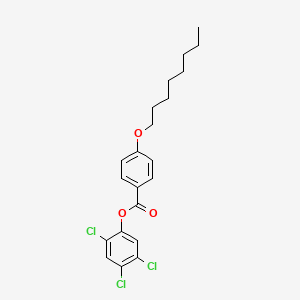
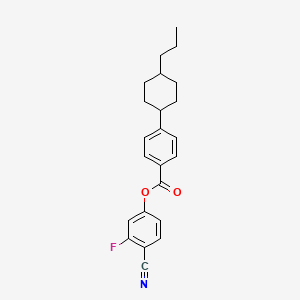
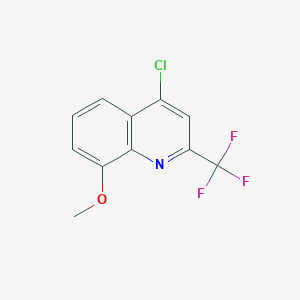
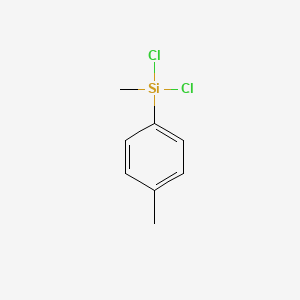
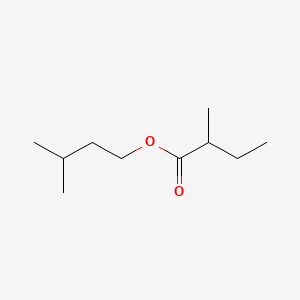
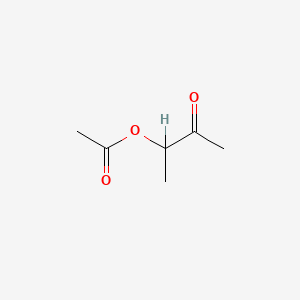
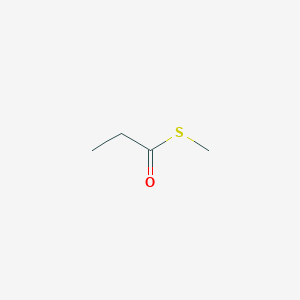
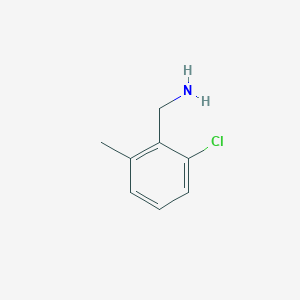
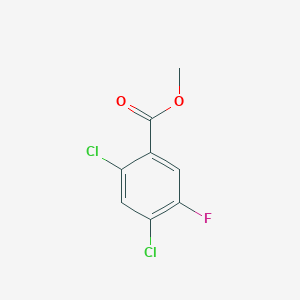
![[(2R)-2-acetyloxy-3-ethoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1584178.png)
![(2R,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B1584179.png)
